molecular formula C18H16ClN3O2 B14921532 N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14921532
M. Wt: 341.8 g/mol
InChI Key: KUJPWJOLMWDQDL-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Core: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloro-2-methylphenylamine and an appropriate leaving group.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N~4~-(3-Chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the chlorinated phenyl group but differs in the core structure.

    N-(3-Chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains similar functional groups but has a different core and additional substituents.

Uniqueness

N~4~-(3-Chloro-2-methylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a chlorinated phenyl group, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-9-13(19)4-3-5-14(9)20-17(23)12-8-15(11-6-7-11)21-18-16(12)10(2)22-24-18/h3-5,8,11H,6-7H2,1-2H3,(H,20,23)

InChI Key

KUJPWJOLMWDQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

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